N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a heterocyclic organic compound featuring a benzothiazole core linked to a phenyl ring substituted with a 3-fluorobenzamide group.
The synthesis typically involves benzoylation of 2-aminobenzothiazole derivatives with substituted benzoyl chlorides under controlled conditions . For instance, analogous compounds like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide are synthesized via this method, yielding materials with nonlinear optical (NLO) properties due to their extended π-conjugation and charge-transfer characteristics . The compound’s structural rigidity and fluorine substitution make it a candidate for applications in materials science and medicinal chemistry, particularly in enzyme inhibition or ligand-receptor interactions .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLLWWXUDAPIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzoic acid with 3-(1,3-benzothiazol-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature and yields the desired product after purification.
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. These methods may utilize various catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide, highlighting differences in substituents, molecular properties, and functional roles:
Key Observations :
Substituent Effects on Electronic Properties :
- Fluorine at the 3-position (target compound) enhances dipole moments compared to 2-fluoro analogs (e.g., N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide), improving NLO responses .
- Bromine substitution (e.g., 2-bromo analog) increases molecular polarizability but may reduce solubility due to higher molecular weight .
Biological Activity :
- Chloro-substituted derivatives (e.g., N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide) exhibit increased lipophilicity, enhancing membrane permeability for antimicrobial applications .
- The tert-butyl group in TTFB improves stability in hydrophobic environments, making it suitable for pesticidal formulations .
Synthetic Yields and Feasibility :
- The target compound and its analogs are synthesized via benzoylation with moderate yields (46–55%). Lower yields in some cases (e.g., 46% in ) may arise from steric hindrance or purification challenges .
Structural Modifications for NLO Applications :
- Methyl or tert-butyl groups on the benzothiazole ring (e.g., 6-methyl or 4-tert-butyl derivatives) alter crystal packing and thermal stability, critical for device integration .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a compound belonging to the benzothiazole derivative class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C20H13FN2OS
- Molecular Weight : 348.39 g/mol
- CAS Number : Not specified in the search results.
Structural Representation
The compound's structure includes a benzothiazole moiety fused with a phenyl ring and a fluorobenzamide group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H13FN2OS |
| Molecular Weight | 348.39 g/mol |
| CAS Number | Not specified |
This compound exhibits its biological activity primarily through interaction with specific molecular targets involved in cell proliferation and survival.
- Antimicrobial Activity : The compound has shown potential against Mycobacterium tuberculosis by inhibiting the enzyme DprE1, which is crucial for bacterial survival.
- Anticancer Activity : In vitro studies have demonstrated that benzothiazole derivatives can induce cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been tested against lung cancer cells (A549, HCC827, NCI-H358), showing significant antiproliferative activity .
Pharmacokinetics
Research on related benzothiazole compounds suggests that they possess favorable pharmacokinetic profiles, which may include good absorption rates and metabolic stability. These properties are essential for their therapeutic efficacy and safety in clinical applications.
Table 2: Biological Activity Summary
Study 1: Antitumor Activity Assessment
A study evaluated the antitumor efficacy of newly synthesized benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against human lung cancer cell lines using both 2D and 3D culture methods. The compounds showed higher efficacy in 2D assays compared to 3D formats, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Study 2: Antimicrobial Mechanism Exploration
Another research focused on the antimicrobial properties of benzothiazole derivatives against Mycobacterium tuberculosis. The study highlighted the importance of DprE1 inhibition as a mechanism through which these compounds exert their effects. This finding supports the potential development of these derivatives as therapeutic agents for tuberculosis treatment.
Q & A
Advanced Research Question
- Analytical Ultracentrifugation (AUC) : Measures dimerization kinetics of BRAF mutants (e.g., R509H) at 42,000 rpm, using sedimentation velocity/equilibrium to assess inhibitor-induced dimer stability. Data analyzed via SEDFIT software .
- Limited Proteolysis (LP) : Exposes BRAF structural changes by treating with trypsin in LP buffer; inhibitors like TAK632 stabilize αC-in conformations, reducing protease susceptibility .
- ELISA-Based Kinase Assays : Quantify BRAF/BRAF inhibition using GST-MEK1 substrate and IC determination .
How does this compound mitigate paradoxical MAPK pathway activation in BRAF-mutant cancers?
Advanced Research Question
Unlike first-generation inhibitors (e.g., vemurafenib), this compound induces αC-in/αC-in dimer configurations by stabilizing residues R509, W450, and D448. This prevents RAF dimer transactivation, a common resistance mechanism driven by RAS/RTK upregulation. Mutagenesis studies confirm that disrupting these residues abolishes dimer stabilization and restores paradoxical ERK activation .
What experimental strategies address contradictions in BRAF inhibitor efficacy data across cell lines?
Advanced Research Question
- Context-Dependent Assays : Use isogenic cell lines (e.g., BRAF vs. BRAF) to isolate mutation-specific effects.
- Resistance Profiling : Monitor ERK re-activation via phospho-ERK Western blotting after prolonged inhibitor exposure.
- Co-Crystallography : Resolve BRAF-inhibitor complexes (e.g., PDB 1SU) to identify binding modes and steric clashes in dimer interfaces .
How are structure-activity relationships (SARs) optimized for benzothiazole-based BRAF inhibitors?
Advanced Research Question
Key SAR insights:
- Benzothiazole Core : Essential for hydrophobic interactions with BRAF’s ATP-binding pocket.
- Fluorine Substituents : Enhance membrane permeability and metabolic stability (e.g., 3-fluorobenzamide vs. non-fluorinated analogs).
- Side Chain Modifications : Cyclopropanecarboxamide groups improve dimerization efficacy, while bulkier substituents reduce solubility .
What quality control measures ensure batch-to-batch consistency in preclinical studies?
Basic Research Question
- Chromatographic Purity : Use preparative TLC (3% MeOH/CHCl) and HPLC with UV detection (λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Confirms solvent residue levels (<0.1%).
- Stability Testing : Store at -80°C in argon to prevent oxidation; monitor degradation via LC-MS over 6 months .
How do researchers model in vivo pharmacokinetics for this compound?
Advanced Research Question
- Microsomal Stability Assays : Incubate with liver microsomes (human/mouse) to calculate and CYP450 inhibition.
- Plasma Protein Binding : Use equilibrium dialysis (e.g., 99% binding in murine plasma).
- Xenograft Studies : Administer orally (10–50 mg/kg) in BRAF melanoma models; measure tumor volume and phospho-ERK suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
